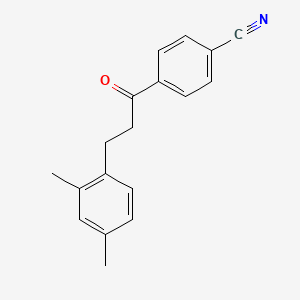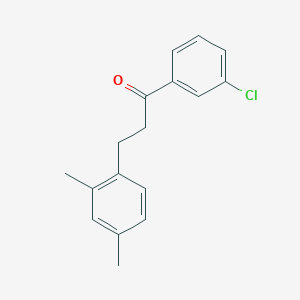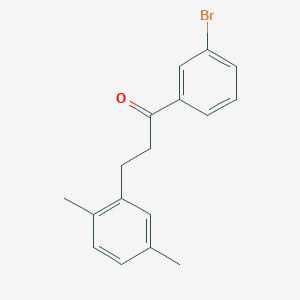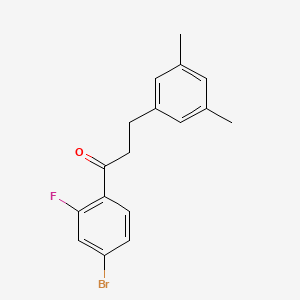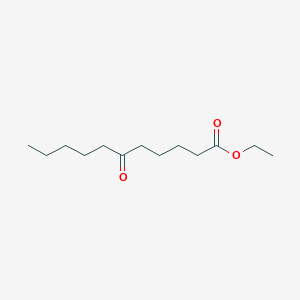
Ethyl 6-oxoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxoundecanoate is an organic compound with the chemical formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol . . This compound is a member of the ester family, characterized by the presence of an ester functional group (-COO-) in its structure. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Ethyl 6-oxoundecanoate can be synthesized through several synthetic routes. One common method involves the esterification of 6-oxoundecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
In industrial production, this compound is often synthesized using similar methods but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product .
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 6-oxoundecanoate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of ethyl 6-oxoundecanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is hydrolyzed by esterases to release 6-oxoundecanoic acid and ethanol . The released acid can then participate in various metabolic pathways, including fatty acid metabolism and energy production .
Comparison with Similar Compounds
Ethyl 6-oxoundecanoate can be compared with other similar compounds such as ethyl undecanoate and ethyl 6-hydroxyundecanoate .
Ethyl undecanoate: This compound lacks the oxo group present in this compound, making it less reactive in certain chemical reactions.
Ethyl 6-hydroxyundecanoate: This compound contains a hydroxyl group instead of an oxo group, which affects its reactivity and solubility properties.
This compound is unique due to the presence of the oxo group, which imparts distinct chemical and physical properties that are valuable in various applications .
Properties
IUPAC Name |
ethyl 6-oxoundecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-5-6-9-12(14)10-7-8-11-13(15)16-4-2/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGPRWAPTGIWJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645669 |
Source


|
| Record name | Ethyl 6-oxoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72665-99-7 |
Source


|
| Record name | Ethyl 6-oxoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
